4-(4-Methoxyphenyl)piperazine-1-carboximidamide 4-(4-Methoxyphenyl)piperazine-1-carboximidamide
Brand Name: Vulcanchem
CAS No.: 77723-17-2
VCID: VC8136454
InChI: InChI=1S/C12H18N4O/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14)
SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N
Molecular Formula: C12H18N4O
Molecular Weight: 234.3 g/mol

4-(4-Methoxyphenyl)piperazine-1-carboximidamide

CAS No.: 77723-17-2

Cat. No.: VC8136454

Molecular Formula: C12H18N4O

Molecular Weight: 234.3 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Methoxyphenyl)piperazine-1-carboximidamide - 77723-17-2

Specification

CAS No. 77723-17-2
Molecular Formula C12H18N4O
Molecular Weight 234.3 g/mol
IUPAC Name 4-(4-methoxyphenyl)piperazine-1-carboximidamide
Standard InChI InChI=1S/C12H18N4O/c1-17-11-4-2-10(3-5-11)15-6-8-16(9-7-15)12(13)14/h2-5H,6-9H2,1H3,(H3,13,14)
Standard InChI Key FIFLVAAKXGHCLX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N
Canonical SMILES COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a carboximidamide group (C(=N)NH2\text{C(=N)NH}_2) and at the 4-position with a 4-methoxyphenyl moiety (C6H4OCH3\text{C}_6\text{H}_4\text{OCH}_3). The molecular formula is C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}, with a molecular weight of 234.3 g/mol . Key structural identifiers include:

  • IUPAC Name: 4-(4-methoxyphenyl)piperazine-1-carboximidamide

  • SMILES: COC1=CC=C(C=C1)N2CCN(CC2)C(=N)N

  • InChIKey: FIFLVAAKXGHCLX-UHFFFAOYSA-N

Physicochemical Characteristics

PropertyValueSource
Molecular Weight234.3 g/mol
Melting PointNot reported
SolubilityLikely polar organic solvents
StabilityStable under standard conditions

The carboximidamide group enhances hydrogen-bonding capacity, potentially improving interactions with biological targets.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step approach:

  • Formation of Piperazine Intermediate: 4-Methoxyphenylpiperazine is prepared through nucleophilic substitution of 4-methoxyphenylamine with bis(2-chloroethyl)amine.

  • Carboximidamide Introduction: Reacting the intermediate with cyanamide (NH2CN\text{NH}_2\text{CN}) under basic conditions yields the target compound .

Representative Reaction:

C11H15N3O+NH2CNBaseC12H18N4O+HCl\text{C}_{11}\text{H}_{15}\text{N}_3\text{O} + \text{NH}_2\text{CN} \xrightarrow{\text{Base}} \text{C}_{12}\text{H}_{18}\text{N}_4\text{O} + \text{HCl}

Optimization Strategies

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 5 minutes at 150°C) .

  • Catalysis: Potassium hydroxide (KOH) improves yields up to 78% .

Biological Activity and Mechanisms

CompoundCell Line (IC₅₀)Activity vs. GefitinibSource
CH05 (Derivative)A549: 0.44 µM; H460: 3.07 µM2.0–8.4× more potent

Mechanistically, these compounds inhibit tyrosine kinases or induce apoptosis via mitochondrial pathways .

Antimicrobial Properties

Piperazine derivatives disrupt microbial cell membranes by interacting with phospholipid bilayers. For example:

  • 4-Chlorophenyl analog: Shows MIC values of 8 µg/mL against Staphylococcus aureus.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for modifying:

  • Aromatic Substitutents: Replacing methoxy with halogens (e.g., Cl, F) enhances cytotoxicity .

  • Side Chains: Adding pyrimidinyl groups (e.g., N-(4,6-dimethylpyrimidin-2-yl)\text{N-(4,6-dimethylpyrimidin-2-yl)}) improves pharmacokinetics .

Pharmacokinetic Studies

ParameterValue (Predicted)Method
LogP1.8ChemAxon
Plasma Protein Binding89%SwissADME

These properties suggest moderate bioavailability and CNS penetration potential .

Related Compounds and Structure-Activity Relationships

Structural Analogs

CompoundKey ModificationActivity Highlight
4-(4-Chlorophenyl)piperazine-1-carboximidamideCl instead of OCH₃Enhanced antimicrobial
4-(2-Methoxyphenyl)piperazine-1-carboximidamideOCH₃ at ortho positionReduced antitumor efficacy

Derivative Design

  • CH05: Incorporates difluoro and benzodioxolyl groups, achieving IC₅₀ = 0.44 µM against A549 .

  • Sulfate Salts: Improve aqueous solubility (e.g., 1417567-67-9) .

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